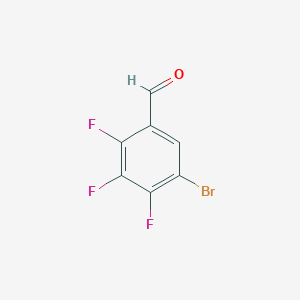
5-Bromo-2,3,4-trifluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2,3,4-trifluorobenzaldehyde is an organic compound with the molecular formula C7H2BrF3O and a molecular weight of 238.99 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and fluorine atoms. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3,4-trifluorobenzaldehyde typically involves the bromination of 2,3,4-trifluorobenzaldehyde. One common method includes the use of bromine in the presence of a catalyst or under specific reaction conditions to achieve selective bromination . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and minimize by-products. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5-Bromo-2,3,4-trifluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Reduction: 5-Bromo-2,3,4-trifluorobenzyl alcohol.
Oxidation: 5-Bromo-2,3,4-trifluorobenzoic acid.
科学研究应用
5-Bromo-2,3,4-trifluorobenzaldehyde is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes and labeling agents for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-2,3,4-trifluorobenzaldehyde largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the aldehyde group is converted to an alcohol, while in oxidation reactions, it is transformed into a carboxylic acid. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluorobenzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2,4,5-Trifluorobenzaldehyde
Uniqueness
5-Bromo-2,3,4-trifluorobenzaldehyde is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties.
属性
IUPAC Name |
5-bromo-2,3,4-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWHISBCFWUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
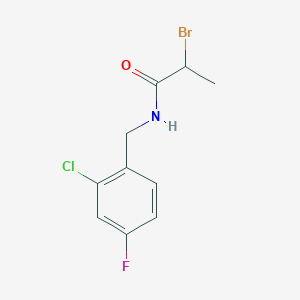
![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)
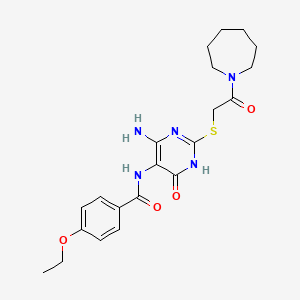
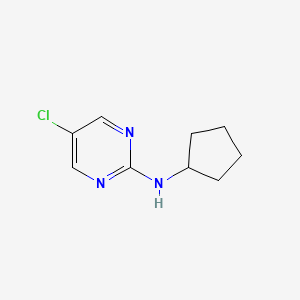
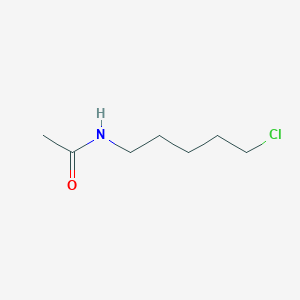
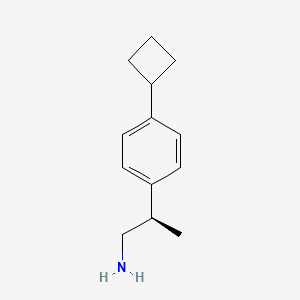
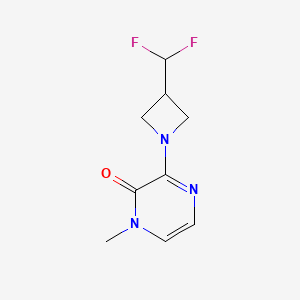
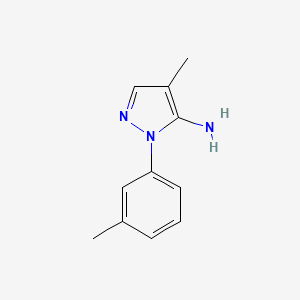
![(5E)-3-(2H-1,3-BENZODIOXOL-5-YL)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2994028.png)
![(5-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-2-fluorophenyl)boronic acid](/img/structure/B2994029.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)
![3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2994032.png)
![7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B2994033.png)
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
